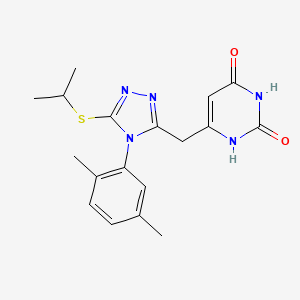
6-((4-(2,5-dimethylphenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-((4-(2,5-dimethylphenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H21N5O2S and its molecular weight is 371.46. The purity is usually 95%.
BenchChem offers high-quality 6-((4-(2,5-dimethylphenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((4-(2,5-dimethylphenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Applications
The synthesis and application of related heterocyclic compounds have been extensively studied for their catalytic properties. For instance, triazine and pyrimidine derivatives have been used as catalysts in multicomponent synthesis processes, demonstrating the potential of similar structures in facilitating chemical reactions under environmentally friendly conditions (Karami, Farahi, & Banaki, 2015).
Materials Science and Supramolecular Chemistry
In materials science, certain pyrimidine derivatives have been incorporated into the design of supramolecular assemblies, highlighting their utility in the construction of complex molecular architectures. These applications are often driven by the compounds' ability to engage in specific intermolecular interactions, such as hydrogen bonding, which is crucial for the formation of supramolecular structures (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Drug Discovery and Development
While excluding information related to drug use, dosage, and side effects, it's worth noting that pyrimidine and triazole moieties are common in medicinal chemistry due to their diverse biological activities. Such structures are often explored for their potential in drug discovery, although the specific applications would depend on the exact nature of the substitution patterns and the biological targets .
Photophysical Properties and Sensing Applications
Derivatives of pyrimidine have been explored for their photophysical properties, including solid-state fluorescence and solvatochromism. These properties make them candidates for applications in sensing, where changes in the environment can lead to observable photophysical changes. Such compounds have potential in developing new materials for optical sensors and devices (Yan, Meng, Li, Ge, & Lu, 2017).
Environmental and Green Chemistry
Research into pyrimidine and triazole derivatives also touches on aspects of green chemistry, with studies focusing on solvent-free synthesis methods that minimize environmental impact. These approaches not only provide insights into the chemical versatility of these compounds but also emphasize the importance of sustainable practices in chemical synthesis (Karami, Farahi, & Banaki, 2015).
properties
IUPAC Name |
6-[[4-(2,5-dimethylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-10(2)26-18-22-21-15(8-13-9-16(24)20-17(25)19-13)23(18)14-7-11(3)5-6-12(14)4/h5-7,9-10H,8H2,1-4H3,(H2,19,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONRFKYSLWTDRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SC(C)C)CC3=CC(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((4-(2,5-dimethylphenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

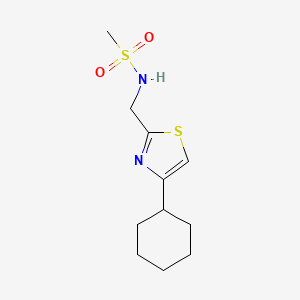
![4-oxo-4-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2573272.png)
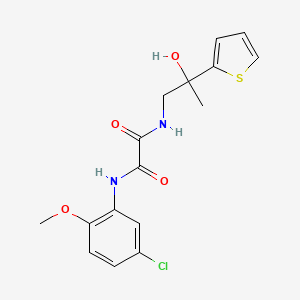

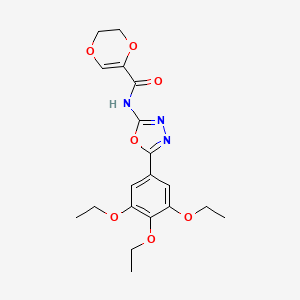

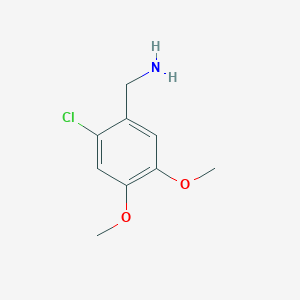
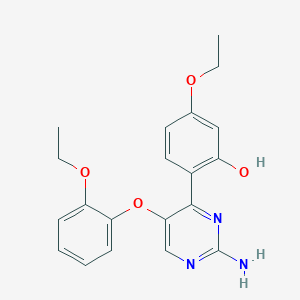
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2573286.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2573287.png)
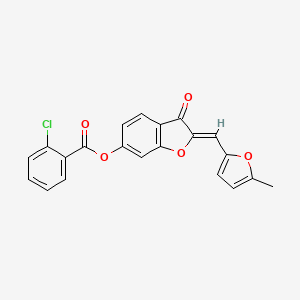
![4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzonitrile](/img/structure/B2573291.png)

![2-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2573294.png)